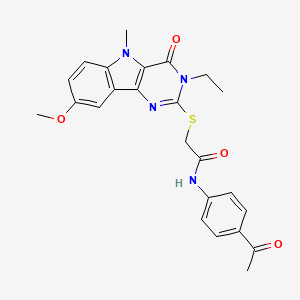

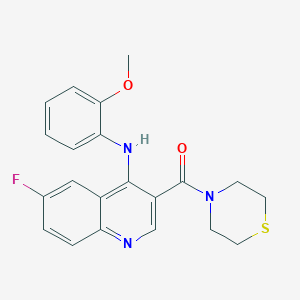

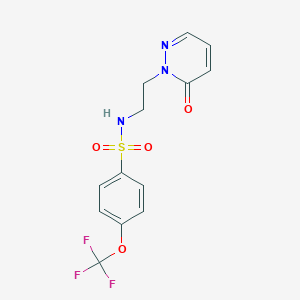

(6-Fluoro-4-((2-methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . They are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin. They are also used as solvents for resins and terpenes .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the quinoline core, followed by the introduction of the various substituents. The synthesis of quinolines is a well-studied area of chemistry, and there are many methods available, including the Skraup, Doebner-Von Miller, and Friedländer syntheses .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline core, with a fluoro substituent at the 6-position, a methoxyphenylamino substituent at the 4-position, and a thiomorpholino substituent attached to the 3-position of the quinoline .Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. For example, electrophilic substitution could occur at the 5- and 8-positions of the quinoline ring .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific substituents present in the compound. For example, the presence of a fluoro substituent could increase the compound’s stability and lipophilicity .Scientific Research Applications

Comprehensive Analysis of Scientific Research Applications

The compound (6-Fluoro-4-((2-methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone has garnered attention in scientific research due to its structural uniqueness and potential applications. Below is a detailed analysis of its applications across various scientific fields, each with a dedicated section.

Antibacterial Agents: Fluoroquinolones, which share a similar quinoline structure to the compound , are known for their potent antibacterial properties . The incorporation of fluorine atoms has significantly improved their antimicrobial efficacy. This suggests that our compound could be explored for its antibacterial activity, potentially offering a new class of antibiotics.

Antineoplastic Agents: Compounds with a quinoline moiety have been studied for their antineoplastic activity, particularly as inhibitors of topoisomerase II in cancer cells . The structural analogy suggests that (6-Fluoro-4-((2-methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone could be a candidate for developing new cancer therapeutics.

Neuroprotective Agents: Derivatives of 8-hydroxyquinoline, a core structure related to our compound, have shown promise as neuroprotective agents . This opens up research avenues for our compound in the treatment and management of neurodegenerative diseases.

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are utilized in OLEDs for their electron-transporting properties . The compound’s potential in this application could lead to more efficient and durable OLED materials.

Fluorescent Chemosensors: The quinoline structure is often used in the design of fluorescent chemosensors due to its ability to bind metals and emit fluorescence . This property can be harnessed in the development of new sensors for detecting metal ions or other analytes.

Synthesis of Heterocyclic Compounds: The compound could serve as a precursor in the synthesis of various heterocyclic compounds, leveraging its quinoline core for multicomponent reactions . This is valuable for creating diverse libraries of molecules for drug discovery.

Metal Complex Formation: Fluoroquinolones form complexes with metals, which have applications ranging from antimicrobial to anticancer activities . Research into the metal complexing abilities of our compound could lead to novel therapeutic agents.

Antifungal Activity: Similar to its antibacterial potential, the compound’s structure suggests possible antifungal applications . Exploring this could contribute to the development of new antifungal medications.

Mechanism of Action

Future Directions

properties

IUPAC Name |

[6-fluoro-4-(2-methoxyanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2S/c1-27-19-5-3-2-4-18(19)24-20-15-12-14(22)6-7-17(15)23-13-16(20)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUSSSNDVAMPHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCSCC4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Fluoro-4-((2-methoxyphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

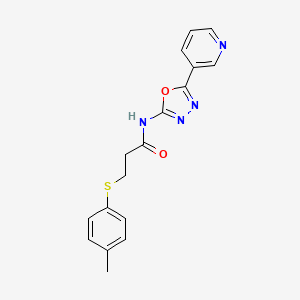

![Methyl (E)-4-[3-methyl-3-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2940992.png)

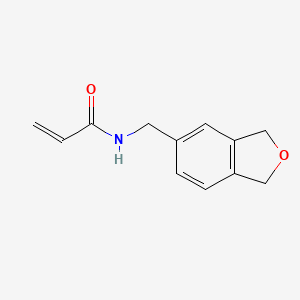

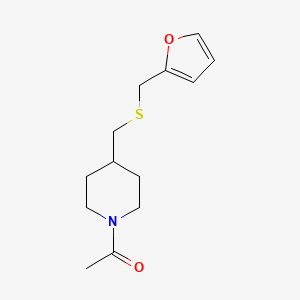

![2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isonicotinamide](/img/structure/B2940993.png)

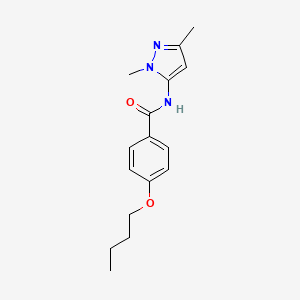

![4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2940994.png)

![5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2941002.png)